molecular formula C9H5BrClNO B8789594 7-bromo-5-chloro-1H-indole-3-carbaldehyde

7-bromo-5-chloro-1H-indole-3-carbaldehyde

Cat. No. B8789594
M. Wt: 258.50 g/mol
InChI Key: BMYMQWOQYGBIPM-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

Phosphorus oxychloride (3.11 mL, 33.4 mmol) was added dropwise to a 0° C sample of DMF (30 mL). The reaction was stirred 30 min at 0° C., then 7-bromo-5-chloro-1H-indole (7.0 g, 30.4 mmol) in DMF (5 mL)was added and the reaction was warmed to ambient temperature and stirred 20 hours. Ice water (300 mL) was added, and the resulting thick solid was filtered. The product was detected by TLC in both filtrate and cake. Cake and filtrate were combined, and sodium hydroxide (10N) was added until most solids disappeared, then the mixture was extracted with ethyl acetate (4×100 mL). The organic layers were dried with MgSO4 and evaporated to a solid that weighed 10.5 g. The residue was dissolved in 400 mL boiling ethyl acetate, the insoluble material was filtered away and the filtrate was evaporated. 7-bromo-5-chloro-1H-indole-3-carbaldehyde (6.45 g, 24.95 mmol, 82% yield) was obtained as an off-white solid. 1H-NMR (CDCl3, 400 MHz) δ 9.99 (s, 1H), 8.35 (s, 1H), 8.32 (s, 1H), 7.92 (s, 1H), 7.47 (d, J=2.0 Hz, 1H). LC/MS (HPLC method 4): tR=2.87 min, 257.91(MH)+.
Quantity
3.11 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:8]=[C:9]([Cl:16])[CH:10]=[C:11]2[C:15]=1[NH:14][CH:13]=[CH:12]2.CN([CH:20]=[O:21])C>>[Br:6][C:7]1[CH:8]=[C:9]([Cl:16])[CH:10]=[C:11]2[C:15]=1[NH:14][CH:13]=[C:12]2[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
3.11 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CNC12)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the resulting thick solid was filtered
ADDITION
Type
ADDITION
Details
sodium hydroxide (10N) was added until most solids
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to a solid that
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 400 mL
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered away
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C2C(=CNC12)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.95 mmol
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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